1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one is an organic compound with a complex structure that includes a trifluoromethyl group, a methylthio group, and a propanone backbone
Vorbereitungsmethoden
The synthesis of 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzaldehyde and trifluoromethyl ketone.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl or methylthio groups are replaced by other functional groups under specific conditions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used, but they often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: In organic synthesis, this compound is used as an intermediate for the preparation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl and methylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one and 1-(4-fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-one
Uniqueness: The presence of both trifluoromethyl and methylthio groups in the same molecule imparts distinct chemical properties, making it valuable for specific applications that require these functionalities.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H11F3OS |
---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
1-[4-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS/c1-3-10(15)8-5-4-7(16-2)6-9(8)11(12,13)14/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
TVPNIJUSIPHXRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=C(C=C1)SC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.